molecular formula C15H22FN3O3S B2864816 (2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine CAS No. 2093998-74-2

(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine

Cat. No.: B2864816
CAS No.: 2093998-74-2
M. Wt: 343.42
InChI Key: ZKGSVFITIMJCHP-LBPRGKRZSA-N
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Description

(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a fluoropyridinyl sulfonyl group and an oxanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.

    Introduction of the Fluoropyridinyl Sulfonyl Group: This step involves the sulfonylation of the piperazine ring with a fluoropyridinyl sulfonyl chloride under basic conditions.

    Attachment of the Oxanyl Group: The oxanyl group can be introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with an oxanyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the oxanyl group.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluoropyridinyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoropyridinyl group.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its structural features, the compound is a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridinyl sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. The oxanyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(2-chloropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine
  • (2S)-1-[(2-bromopyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine

Uniqueness

Compared to its analogs, (2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, binding affinity, and overall biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.

Properties

IUPAC Name

(2S)-1-(2-fluoropyridin-3-yl)sulfonyl-2-methyl-4-(oxan-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-12-11-18(13-4-9-22-10-5-13)7-8-19(12)23(20,21)14-3-2-6-17-15(14)16/h2-3,6,12-13H,4-5,7-11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGSVFITIMJCHP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(N=CC=C2)F)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1S(=O)(=O)C2=C(N=CC=C2)F)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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